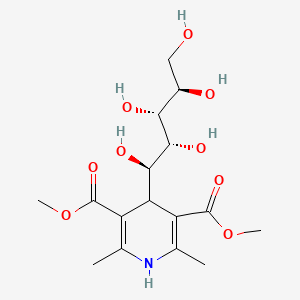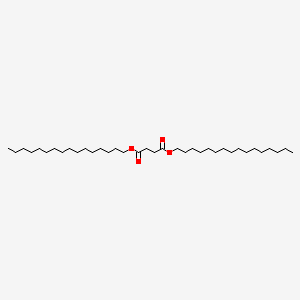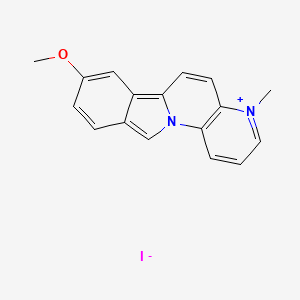
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is a heterocyclic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pyrido[3,2-a]carbazolium core, which is substituted with methoxy and methyl groups, and is paired with an iodide ion.
Vorbereitungsmethoden
The synthesis of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrido[3,2-a]carbazole skeleton, followed by the introduction of methoxy and methyl groups. The final step involves the addition of an iodide ion to form the iodide salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of novel heterocyclic systems.
Triazaacenaphthylene derivatives: These compounds are known for their biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102852-72-2 |
|---|---|
Molekularformel |
C17H15IN2O |
Molekulargewicht |
390.22 g/mol |
IUPAC-Name |
8-methoxy-4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium;iodide |
InChI |
InChI=1S/C17H15N2O.HI/c1-18-9-3-4-17-16(18)8-7-15-14-10-13(20-2)6-5-12(14)11-19(15)17;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WWQBFLFOROWPAR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


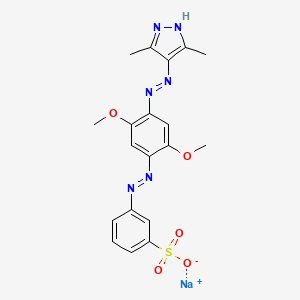
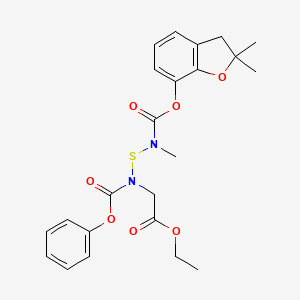

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
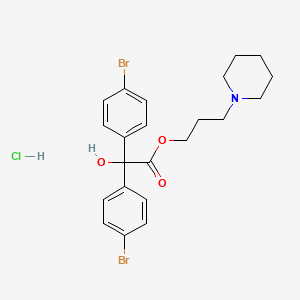

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

